molecular formula C9H12ClNOS B1478235 (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol CAS No. 1935918-60-7

(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1478235
CAS No.: 1935918-60-7
M. Wt: 217.72 g/mol
InChI Key: WGPPWTVZVBYNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H12ClNOS and its molecular weight is 217.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Potential Applications : Research into compounds similar to (4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol often explores their synthesis for use in medicinal and agrochemical applications. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones, carrying chlorine atoms, with alkaline methoxide in methanol has been shown to afford corresponding 5-methoxylated 3-pyrrolin-2-ones. These compounds are noted for their utility in the preparation of agrochemicals or medicinal compounds, highlighting a route to synthesizing structurally related compounds with potential applications in these fields (Ghelfi et al., 2003).

Molecular Structure Analysis

  • Crystal Structure and Molecular Interactions : The study of crystal structures and molecular interactions of compounds with similar frameworks, such as triprolidinium cations, reveals their potential for forming complex molecular architectures. These structures are examined for their N—H⋯O, O—H⋯O, and C—H⋯O interactions, which are critical in understanding the compound's behavior in various chemical contexts. Such detailed structural analyses can inform the design of new compounds with desired physical and chemical properties (Dayananda et al., 2012).

Nonlinear Optical Properties

  • Synthesis for Nonlinear Optical Applications : The synthesis of thienyl-substituted pyridinium salts, related to the core structure of interest, demonstrates the pursuit of materials with second-order nonlinear optical (NLO) properties. This area of research is key for developing advanced photonic and electro-optic devices. By altering the electronic properties of the core structure, researchers aim to enhance the NLO efficiency, which is essential for applications in optical switching, modulation, and telecommunication technologies (Li et al., 2012).

Biocatalysis and Green Chemistry

  • Biocatalytic Synthesis for Green Chemistry : The exploration of biocatalytic methods to synthesize structurally related compounds emphasizes the trend towards environmentally friendly and efficient chemical processes. Using recombinant Escherichia coli as a whole-cell catalyst in a biphasic microreaction system, researchers have demonstrated a green, economical, and efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This approach highlights the potential of biocatalysis in synthesizing complex organic molecules with high enantiomeric excess and reduced environmental impact (Chen et al., 2021).

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPPWTVZVBYNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 3
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 4
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 5
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 6
(4-(5-Chlorothiophen-2-yl)pyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.